molecular formula C13H15NO3 B13568041 Tert-butyl 3-amino-benzofuran-2-carboxylate

Tert-butyl 3-amino-benzofuran-2-carboxylate

Cat. No.: B13568041
M. Wt: 233.26 g/mol
InChI Key: HUIMOVQLMZXKOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core . Subsequent reactions introduce the tert-butyl ester and amino functionalities under controlled conditions.

Industrial Production Methods

Industrial production of tert-butyl 3-amino-benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, thereby modulating their function. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-benzofuran-2-carboxylate include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to the specific positioning of the tert-butyl and amino groups on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl 3-amino-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)11-10(14)8-6-4-5-7-9(8)16-11/h4-7H,14H2,1-3H3

InChI Key

HUIMOVQLMZXKOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)N

Origin of Product

United States

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